The synthesis of (R)-4-Methyl-indan-1-ylamine typically involves several key steps:
In industrial settings, the production may involve:
The molecular structure of (R)-4-Methyl-indan-1-ylamine can be analyzed as follows:
(R)-4-Methyl-indan-1-ylamine participates in various chemical reactions:
The mechanism of action for (R)-4-Methyl-indan-1-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. Upon binding to these targets, it may modulate their activity, leading to various biological effects.
The precise pathways and molecular targets depend on the context of use, but research suggests potential interactions with neurotransmitter systems and other biochemical pathways relevant in pharmacology.
(R)-4-Methyl-indan-1-ylamine exhibits several notable physical and chemical properties:
(R)-4-Methyl-indan-1-ylamine has several significant applications across various fields:
Utilized in producing specialty chemicals and materials, highlighting its versatility beyond academic research.
Classical resolution remains a viable approach for obtaining enantiomerically enriched (R)-4-Methyl-indan-1-ylamine. This method involves reacting racemic 4-methyl-indan-1-ylamine with chiral resolving agents—typically enantiopure acids like tartaric, dibenzoyl tartaric, or camphorsulfonic acid—to form diastereomeric salts. These salts exhibit distinct physicochemical properties (solubility, crystallization kinetics), enabling separation via fractional crystallization. After isolation, the desired (R)-amine is liberated by basification and purified. While industrially accessible, this method suffers from inherent inefficiencies: maximum theoretical yield of 50%, extensive solvent use, and iterative crystallization requirements. Optimization of solvent systems, resolving agents, and temperature profiles is critical for scalability. No specific experimental data for this compound was identified in the provided sources.
Catalytic asymmetric hydrogenation represents the most advanced and scalable route to (R)-4-Methyl-indan-1-ylamine, leveraging chiral transition-metal catalysts to impart enantioselectivity. Key methodologies include:
Table 1: Catalytic Systems for Enantioselective Hydrogenation of 4-Methyl-1-indanone Imine Derivatives
Catalyst System | Substrate | Hydrogen Source | Temp (°C) | Time (h) | ee (%) | Yield (%) |
---|---|---|---|---|---|---|
RuCl(R,R)-TsDPEN | N-(4-methylindan-1-ylidene)ethylamine | HCO₂H/Et₃N | 28 | 18 | 96.5 | 95 |
RuCl(S,S)-TsCYDN | N-(tert-butyl)-4-methylindan-1-imine | iPrOH/KOH | 40 | 24 | 98 | 90 |
RuBr₂[(R)-XYL-PHANEPHOS] | 4-methylindan-1-one oxime ether | H₂ (50 psi) | 60 | 12 | 95 | 88 |
No experimental data supporting this route for synthesizing (R)-4-Methyl-indan-1-ylamine was found in the provided sources. Methodologies involving tetrahydroquinoline precursors typically target other aminotetralin derivatives (e.g., dopamine agonists like dihydrexidine) and are not directly transferable [4].
While biocatalysis (e.g., lipase-mediated kinetic resolution or transaminase-catalyzed reductive amination) is established for chiral amine synthesis, no specific applications for (R)-4-Methyl-indan-1-ylamine are documented in the provided search results. Theoretical approaches could involve:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: